molecular formula C12H14N4OS B2560989 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 1795444-01-7

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2560989
CAS RN: 1795444-01-7
M. Wt: 262.33
InChI Key: GFIDISCRPXGBTM-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Organometallic Chemistry and Spectroscopy

One study focused on the synthesis and characterization of electronically tuned fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes. These complexes were synthesized using a method that resulted in good to excellent yields and were characterized by various spectroscopic techniques. The electronic properties of these complexes were examined through UV–vis, Raman, and emission spectroscopy, as well as cyclic voltammetry, providing insights into their potential applications in organometallic chemistry and materials science (Anderson et al., 2013).

Crystal Structure and DFT Study

Another research effort synthesized boric acid ester intermediates with benzene rings, including compounds related to the query chemical structure. These compounds underwent crystallographic and conformational analyses, and their molecular structures were optimized using density functional theory (DFT). This study highlights the importance of DFT in understanding the physicochemical properties and molecular electrostatic potential of such compounds, which can be crucial for their application in material science and pharmaceuticals (Huang et al., 2021).

Synthesis and Molecular Docking Study

Research into novel biologically potent heterocyclic compounds led to the synthesis of compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer and antimicrobial activities, showcasing the potential application of such molecules in drug discovery and development (Katariya et al., 2021).

Intermolecular Cycloaddition

A study investigated the intermolecular 1,3-cycloaddition of azido(2-heteroaryl)methanones with activated olefins. This reaction yielded products with potential applications in synthetic organic chemistry, providing a pathway to synthesize novel heterocyclic compounds with complex structures (Zanirato, 2002).

properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-6-11(18-8-9)12(17)15-4-2-10(7-15)16-5-3-13-14-16/h3,5-6,8,10H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIDISCRPXGBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

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